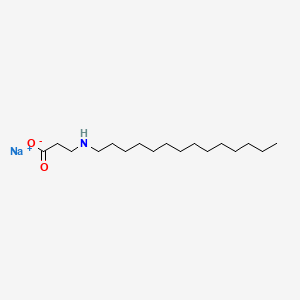

Sodium N-tetradecyl-beta-alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium N-tetradecyl-beta-alaninate: is a surfactant commonly used in various industrial and scientific applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound is a sodium salt of N-tetradecyl-beta-alanine and is characterized by its molecular formula C17H34NNaO2 and molecular weight of 307.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium N-tetradecyl-beta-alaninate is typically synthesized through the reaction of N-tetradecyl-beta-alanine with sodium hydroxide. The process involves the following steps:

Reaction: N-tetradecyl-beta-alanine is reacted with sodium hydroxide in an aqueous medium.

Neutralization: The reaction mixture is neutralized to form the sodium salt.

Crystallization: The product is then crystallized from the solution.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to ensure consistent quality.

Purification: The product is purified through filtration and crystallization.

Drying: The final product is dried to obtain a white crystalline powder.

Chemical Reactions Analysis

Types of Reactions: Sodium N-tetradecyl-beta-alaninate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced to form different derivatives.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .

Scientific Research Applications

Sodium N-tetradecyl-beta-alaninate has a wide range of applications in scientific research, including:

Chemistry: It is used as a surfactant in various chemical reactions and processes.

Biology: The compound is employed in biological studies for its emulsifying and dispersing properties.

Medicine: It is used in pharmaceutical formulations for drug delivery and as an excipient.

Industry: this compound is used in the production of cosmetics, detergents, and other industrial products

Mechanism of Action

The mechanism of action of sodium N-tetradecyl-beta-alaninate involves its interaction with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. The molecular targets include lipid bilayers and membrane proteins, where it disrupts the structure and facilitates the formation of micelles .

Comparison with Similar Compounds

Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter alkyl chain.

Sodium lauryl ether sulfate (SLES): A surfactant with an ether linkage in the alkyl chain, providing different solubility and foaming characteristics.

Sodium myristoyl sarcosinate: A surfactant with a similar alkyl chain length but different functional groups.

Uniqueness: Sodium N-tetradecyl-beta-alaninate is unique due to its specific alkyl chain length and beta-alanine structure, which provide distinct emulsifying and dispersing properties compared to other surfactants .

Biological Activity

Sodium N-tetradecyl-beta-alaninate is a compound notable for its amphiphilic properties, which arise from its unique molecular structure featuring a long hydrophobic tetradecyl chain attached to a beta-alanine backbone. This structural characteristic enhances its interaction with biological membranes, making it a subject of interest in various biomedical applications.

The molecular formula of this compound is C19H39NNaO4 with a molecular weight of approximately 345.524 g/mol. The amphiphilic nature of this compound allows it to function effectively in both aqueous and lipid environments, which is crucial for applications such as drug delivery systems and surfactants in pharmaceutical formulations.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Cell Membrane Interaction : Due to its amphiphilic nature, the compound interacts effectively with lipid membranes, which may enhance drug solubility and bioavailability.

- Drug Delivery Systems : Preliminary studies suggest potential applications in drug delivery, where the compound's ability to traverse biological membranes can improve therapeutic efficacy.

- Biocompatibility and Toxicity : Initial findings indicate low toxicity and good biocompatibility, making it suitable for various biomedical applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium N-(2-aminoethyl)-beta-alaninate | C5H11N2NaO2 | Shorter alkyl chain, less hydrophobicity |

| N-(2-hydroxyethyl)glycine | C4H9NO3 | Lacks long hydrophobic tail |

| Sodium N-(2-hydroxyethyl)-N-octadecyl-beta-alaninate | C19H39NNaO4 | Similar structure but with octadecyl instead |

This compound is distinguished by its long tetradecyl chain, which enhances its amphiphilic properties compared to other compounds listed. This unique feature allows for improved interaction with lipid membranes and potential applications in drug delivery systems that require enhanced solubility in both aqueous and lipid environments.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound and related compounds:

- Sclerotherapy Applications : Sodium tetradecyl sulfate (STS), a related compound, has been widely studied as a sclerosing agent. Research indicates that STS is effective in treating venous malformations with minimal complications. For example, a study involving 120 patients reported complete resolution in 53% of cases treated with STS for hemangiomas .

- Efficacy in Drug Delivery : The amphiphilic characteristics of this compound suggest potential roles in enhancing the delivery of poorly soluble drugs. Its ability to form micelles can facilitate the solubilization of hydrophobic drugs, improving their pharmacokinetic profiles.

- Biocompatibility Studies : Investigations into the biocompatibility of this compound have shown promising results, indicating that it does not elicit significant cytotoxic effects on mammalian cells, which is crucial for its application in medical formulations.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Sodium N-Tetradecyl-β-Alaninate, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification of β-alanine with tetradecyl halides under alkaline conditions. A two-step protocol is advised:

Alkylation : React β-alanine with 1-bromotetradecane in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

Neutralization : Treat the intermediate with sodium hydroxide to form the sodium salt.

- Purity Validation : Use HPLC with UV detection (λ = 210 nm) and a C18 column. Validate via NMR (¹H/¹³C) to confirm alkyl chain integration and absence of unreacted halides. Cross-reference with FT-IR for functional group verification (e.g., carboxylate peaks at ~1600 cm⁻¹) .

Q. What analytical techniques are most effective for quantifying Sodium N-Tetradecyl-β-Alaninate in complex matrices?

- Recommended Techniques :

- LC-MS/MS : Use electrospray ionization (ESI) in negative mode for sodium adduct detection (m/z ~400–450). Optimize collision energy to minimize fragmentation.

- Ion Chromatography : Quantify sodium content via conductivity detection, paired with suppression to reduce background noise.

- Critical Considerations : Account for matrix effects (e.g., lipid interference in biological samples) by employing standard addition calibration .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Protocol :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at 4°C in inert atmospheres (N₂/Ar) to prevent oxidation.

- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC. Use amber glassware for long-term storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Sodium N-Tetradecyl-β-Alaninate?

- Contradiction Analysis Framework :

Source Validation : Cross-check experimental conditions (e.g., concentration ranges, solvent systems). For instance, micelle formation above critical micellar concentration (CMC) may alter observed bioactivity.

Meta-Analysis : Aggregate data from studies using standardized assays (e.g., hemolytic activity vs. membrane permeability tests).

Reproducibility Testing : Replicate conflicting studies under controlled parameters (e.g., temperature, ionic strength).

- Case Study : Discrepancies in cytotoxicity (IC₅₀) values may arise from cell line-specific lipid membrane composition .

Q. What advanced experimental designs are suitable for studying the compound’s interaction with lipid bilayers?

- Methodological Approaches :

- Langmuir Trough Assays : Measure surface pressure-area isotherms to assess insertion into monolayers.

- Fluorescence Anisotropy : Use DPH probes to evaluate membrane fluidity changes.

- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., POPC) to predict binding sites and free energy profiles.

Q. How can environmental persistence and biodegradation pathways of Sodium N-Tetradecyl-β-Alaninate be systematically evaluated?

- Environmental Fate Studies :

OECD 301D Test : Assess aerobic biodegradation in activated sludge over 28 days. Monitor via COD (Chemical Oxygen Demand).

LC-QTOF-MS : Identify transformation products (e.g., β-alanine derivatives) in simulated wastewater.

Ecotoxicity Screening : Use Daphnia magna assays to determine EC₅₀ for acute toxicity.

Properties

CAS No. |

6102-28-9 |

|---|---|

Molecular Formula |

C17H34NNaO2 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

sodium;3-(tetradecylamino)propanoate |

InChI |

InChI=1S/C17H35NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20;/h18H,2-16H2,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

QCSYDNSOSLJXCQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCNCCC(=O)[O-].[Na+] |

Related CAS |

14960-08-8 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.